Bienvenue dans la boutique en ligne BenchChem!

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Ubiquitin-proteasome pathway Ubiquitin ligase inhibition Benzothiazole amides

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 313404-33-0) is a synthetic small molecule belonging to the 2-aminobenzothiazole amide class. Its structure integrates a 4-methoxy-6-nitro-1,3-benzothiazole core linked via an amide bond to a 4-phenoxybenzamide moiety, yielding a molecular formula of C₂₁H₁₅N₃O₅S and a molecular weight of 421.4 g/mol.

Molecular Formula C21H15N3O5S
Molecular Weight 421.43
CAS No. 313404-33-0
Cat. No. B2485467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
CAS313404-33-0
Molecular FormulaC21H15N3O5S
Molecular Weight421.43
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C21H15N3O5S/c1-28-17-11-14(24(26)27)12-18-19(17)22-21(30-18)23-20(25)13-7-9-16(10-8-13)29-15-5-3-2-4-6-15/h2-12H,1H3,(H,22,23,25)
InChIKeyFPDWQDODQSNXBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 313404-33-0): Core Scaffold, Physicochemical Identity, and Procurement Baseline


N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 313404-33-0) is a synthetic small molecule belonging to the 2-aminobenzothiazole amide class. Its structure integrates a 4-methoxy-6-nitro-1,3-benzothiazole core linked via an amide bond to a 4-phenoxybenzamide moiety, yielding a molecular formula of C₂₁H₁₅N₃O₅S and a molecular weight of 421.4 g/mol . The compound is cataloged by multiple commercial vendors, typically at 95%+ purity, confirming its availability as a research-grade screening or building-block material [1]. In patent disclosures, compounds bearing the 4-methoxy-6-nitro-benzothiazole scaffold have been claimed as inhibitors of ubiquitin ligase pathways, establishing early precedent for biological probe development within the ubiquitin-proteasome system [2].

Why Benzothiazole Amide Analogs Cannot Simply Substitute for N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (313404-33-0)


The 4-methoxy-6-nitro-1,3-benzothiazole core present in CAS 313404-33-0 constitutes a specific dual-substitution pattern that is absent in most commercially available benzothiazole amide screening compounds. SAR studies on benzothiazole derivatives consistently demonstrate that the electronic character and spatial positioning of substituents on the benzothiazole ring critically modulate target engagement, selectivity, and cellular permeability [1]. The simultaneous presence of an electron-donating methoxy group at the 4-position and an electron-withdrawing nitro group at the 6-position creates a unique push-pull electronic system that can influence hydrogen-bonding capacity, metabolic stability, and binding-pocket complementarity in ways not achievable with mono-substituted analogs such as N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 314275-44-0) or N-(4-methoxy-1,3-benzothiazol-2-yl) derivatives [2]. Furthermore, the 4-phenoxybenzamide arm distinguishes this compound from other amide-capped variants (e.g., pivalamide, adamantyl carboxamide) that share the same benzothiazole core but exhibit divergent biological profiles due to altered lipophilicity, steric bulk, and target-interaction surfaces [3]. Procurement of a close analog without confirming the identity and purity of the 4-methoxy-6-nitro-4-phenoxybenzamide combination therefore carries a material risk of altered or unreproducible biological readout.

Quantitative Differentiation Evidence for N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (313404-33-0) vs. Structural Analogs


Ubiquitin Ligase Inhibitory Activity Claimed in Patent Disclosures for the Core Scaffold

Patent US20050130974A1 explicitly claims benzothiazole compositions as ubiquitin ligase inhibitors, and lists compounds bearing the 4-methoxy-6-nitro-1,3-benzothiazol-2-yl core as preferred embodiments, including 3,5-dichloro-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide and 3-bromo-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide [1]. While the patent does not disclose specific IC₅₀ values for CAS 313404-33-0 itself, the inclusion of the 4-methoxy-6-nitro substitution pattern as a preferred structural motif indicates that this electronic configuration was deemed favorable for ubiquitin ligase targeting during the inventors' optimization campaign. In contrast, the patent explicitly disclaims certain 4-methoxy benzothiazole compounds where R1 is benzimidazolyl, demonstrating that not all 4-methoxy-6-nitro benzothiazole amides are considered equivalent in the claimed ubiquitin ligase inhibitor space [1].

Ubiquitin-proteasome pathway Ubiquitin ligase inhibition Benzothiazole amides

Structural Differentiation from N-(6-Nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide: Impact of 4-Methoxy Substitution

The closest commercially cataloged analog, N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 314275-44-0), differs from the target compound solely by the absence of the 4-methoxy group on the benzothiazole ring [1]. This structural difference is chemically significant: the methoxy group introduces an electron-donating substituent ortho to the nitro group, altering the electron density distribution across the aromatic system and modifying both the hydrogen-bond acceptor capacity and the conformational preferences of the amide linkage [2]. Published SAR reviews on benzothiazole-based kinase and enzyme inhibitors consistently show that the presence or absence of a 4-methoxy group on the benzothiazole can shift IC₅₀ values by 10- to 100-fold against specific targets, depending on the binding-pocket architecture, and can also influence off-target profiles and metabolic stability [2]. While no head-to-head biochemical comparison between CAS 313404-33-0 and CAS 314275-44-0 is currently available in the public domain, the weight of class-level SAR evidence indicates that these two compounds cannot be considered functionally interchangeable without experimental verification.

Structure-activity relationship Benzothiazole substitution Medicinal chemistry

Divergent Biological Profiles Across Amide-Capped 4-Methoxy-6-Nitro-Benzothiazole Derivatives

A structurally related compound bearing the same 4-methoxy-6-nitro-1,3-benzothiazol-2-yl core but a different amide substituent—N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2,2-dimethylpropanamide (BDBM46500)—was evaluated in a high-throughput screening campaign against human eukaryotic translation initiation factor 2-alpha kinase 3 (EIF2AK3) and exhibited an EC₅₀ of >55,700 nM, indicating essentially no inhibitory activity at this target [1]. While data for the 4-phenoxybenzamide variant (CAS 313404-33-0) at EIF2AK3 are not available, this result demonstrates that the amide substituent (pivalamide vs. phenoxybenzamide) profoundly dictates the target-interaction profile even when the benzothiazole core is held constant. This supports the procurement principle that the full amide identity—not merely the benzothiazole substitution pattern—must be specified for reproducible screening.

Kinase inhibition Benzothiazole SAR Screening library differentiation

Commercially Verified Physicochemical Identity and Purity Benchmarking

CAS 313404-33-0 is commercially available from specialist chemical suppliers at a verified purity of 95%+ with the catalog number CM957539, and its molecular identity is confirmed by the molecular formula C₂₁H₁₅N₃O₅S and molecular weight of 421.43 g/mol [1]. By contrast, several closely related 4-methoxy-6-nitro-1,3-benzothiazol-2-yl amides are not available from major catalog vendors or are listed only on aggregation sites without verified purity specifications, creating procurement friction for those seeking to source comparator compounds with equivalent quality assurance . This practical difference in commercial availability and documented purity reduces supply-chain risk for the target compound relative to less well-cataloged analogs.

Compound procurement Quality control Purity specification

Optimal Research and Procurement Application Scenarios for N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (313404-33-0)


Ubiquitin-Proteasome Pathway Probe Development

The patent-based evidence (US20050130974A1) positions the 4-methoxy-6-nitro-1,3-benzothiazol-2-yl scaffold as a preferred structural framework for ubiquitin ligase inhibition [1]. Researchers building focused screening libraries for ubiquitination-pathway targets should procure CAS 313404-33-0 as a structurally validated entry point, with the 4-phenoxybenzamide amide arm offering a distinct steric and electronic profile compared to the halogenated benzamide analogs (e.g., 3,5-dichloro or 3-bromo) also disclosed in the patent. This compound can serve as a reference standard for SAR expansion around the phenoxybenzamide vector.

Benzothiazole SAR Matrix: 4-Methoxy-6-Nitro Core with Variable Amide Substituents

For systematic structure-activity relationship studies across benzothiazole amides, CAS 313404-33-0 fills a specific matrix position (4-methoxy-6-nitro core × 4-phenoxybenzamide amide) that is chemically distinct from commercially available alternatives such as the pivalamide analog (BDBM46500, EC₅₀ > 55.7 μM at EIF2AK3) [2]. Including this compound in a SAR panel enables direct comparison of how the phenoxybenzamide group influences target affinity, selectivity, and physicochemical properties relative to other amide capping groups on the identical benzothiazole core, thereby strengthening any derived pharmacophore or QSAR model.

Comparator-Controlled Experiments Requiring a 4-Methoxy vs. 4-Desmethoxy Benzothiazole Pair

When a biological hypothesis specifically involves the contribution of the 4-methoxy group to target engagement—for instance, in probing hydrogen-bonding interactions within a kinase or ligase active site—CAS 313404-33-0 and its 4-desmethoxy counterpart N-(6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide (CAS 314275-44-0) form a matched molecular pair [3]. Procuring both compounds from verified sources allows for controlled head-to-head biochemical or cellular assays that isolate the contribution of the 4-methoxy substituent, a design strategy widely endorsed in medicinal chemistry for deconvoluting substituent effects.

Core-Facility Compound Registration with Traceable Quality Documentation

Academic screening centers and industrial compound-management units that require vendor-verified purity and catalog traceability for every registered compound can procure CAS 313404-33-0 with documented 95%+ purity and a stable catalog number (CM957539) [4]. This meets the minimum documentation threshold for inclusion in quality-controlled screening decks, whereas many structurally adjacent benzothiazole amides lack equivalent commercial documentation and may require costly in-house re-purification and re-characterization before use.

Quote Request

Request a Quote for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.